Cas no 50-21-5 (Lactate)

Lactate (lactate acid) is a product of glycolysis Lactate is produced in vivo during contraction of skeletal muscle under hypoxia and can be removed under fully aerobic conditions Lactate can be used as a hemodynamic index in critically ill patients
Lactate structure
Lactate structure
Lactate
50-21-5
C3H6O3
90.0779
MFCD00004520
33462
612

Lactate Properties

Names and Identifiers

    • DL-Lactic acid
    • 2-Hydroxypropanoic acid
    • Lactic acid
    • Lactic acid, dl-
    • Propanoic acid, 2-hydroxy-
    • (RS)-2-Hydroxypropionsaeure
    • 1-Hydroxyethanecarboxylic acid
    • AI3-03130
    • Acidum lacticum
    • BRN 5238667
    • CCRIS 2951
    • Lactovagan
    • Tonsillosan
    • alpha-Hydroxypropionic acid
    • Lactic acid solution
    • LACTIC ACID, DL-(P)
    • Lacticacid(Technical)
    • 1-Hydroxyethane 1-carboxylic acid
    • ACS
    • Ethylidenelactic acid
    • Kyselina 2-hydroxypropanova
    • Kyselina mlecna
    • Lactic Acid (AS)
    • Milchsaure
    • NSC 367919
    • Ordinary lactic acid
    • Propionic acid, 2-hydroxy-
    • Purac FCC 80
    • Racemic lactic acid
    • α-Hydroxypropanoic acid
    • α-Hydroxypropionic acid
    • milk acid
    • 2-Hydroxypropionic Acid
    • Polylactic acid
    • lactate
    • Milchsaeure
    • DL-Milchsaeure
    • Lactic acid USP
    • Aethylidenmilchsaeure
    • Lacticum acidum
    • Lactic acid (natural)
    • (+/-)-Lactic acid
    • Milchsau
    • DL-Lacticacid
    • Biolac
    • SB44652
    • 50-21-5
    • Lactic acid, tech grade
    • Lactic acid (JP17/USP)
    • (R)-2-Hydroxy-propionic acid;H-D-Lac-OH
    • NSC-367919
    • FEMA Number 2611
    • Lactic acid, natural, >=85%
    • Lactic Acid, Racemic, USP
    • Purac FCC 88
    • NCGC00260004-01
    • 26100-51-6
    • FEMA No. 2611
    • EC 200-018-0
    • LACTIC ACID [WHO-IP]
    • CHEMBL1200559
    • DTXCID003192
    • SB44647
    • Lactic acid, meets USP testing specifications
    • CHEBI:78320
    • A877374
    • Tox21_202455
    • HY-B2227
    • UNII-3B8D35Y7S4
    • 3B8D35Y7S4
    • Propanoic acid,2-hydroxy-,(.+/-.)-
    • 33X04XA5AT
    • Chem-Cast
    • L-(+)-Lactic acid, 98%
    • 4b5w
    • DL-LACTIC ACID [MI]
    • NSC367919
    • 2-hydroxy-propionic acid
    • E-270
    • LACTIC ACID (EP MONOGRAPH)
    • MFCD00004520
    • EINECS 200-018-0
    • (+/-)-2-hydroxypropanoic acid
    • Propanoic acid, 2-hydroxy- (9CI)
    • 2-Hydroxy-2-methylacetic acid
    • HIPURE 88
    • DL- LACTIC ACID [WHO-DD]
    • lactasol
    • 2 Hydroxypropanoic Acid
    • LACTIC ACID, DL- [II]
    • SY-83
    • L-lactic acid or dl-lactic acid
    • (.+/-.)-Lactic acid
    • Propanoic acid, (+-)
    • 1-hydroxyethane carboxylic acid
    • STL282744
    • LACTIC ACID (+-)
    • (2RS)-2-Hydroxypropanoic acid
    • E 270
    • Kyselina mlecna [Czech]
    • Lactic Acid, 85 Percent, FCC
    • NCGC00257515-01
    • INS-270
    • DL-Lactic acid 90%, synthetic, meets the analytical specifications of Ph. Eur.
    • D00111
    • 2 Hydroxypropionic Acid
    • (R)-Lactate;(R)-2-Hydroxypropionic acid;
    • NCGC00090972-01
    • AKOS000118855
    • INS NO.270
    • Tox21_111049_1
    • 2-Hydroxypropionic acid, DL-Lactic acid
    • BDBM23233
    • Lactic acid [USP:JAN]
    • DL- lactic acid
    • DL-Milchsaure
    • (+-)-LACTIC ACID
    • MFCD00064266
    • PROPANOIC ACID, 2-HYDROXY-, (2S)-, HOMOPOLYMER
    • F71201
    • Propanoic acid, hydroxy-
    • LACTIC ACID (USP MONOGRAPH)
    • CS-0021601
    • NCGC00090972-03
    • CAS-50-21-5
    • Lactic Acid, 85 Percent, Reagent, ACS
    • HSDB 800
    • LACTIC ACID (II)
    • Tox21_111049
    • (RS)-2-hydroxypropanoic acid
    • Lactic acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • .alpha.-Hydroxypropanoic acid
    • Milchsaure [German]
    • alpha-Hydroxypropanoic acid
    • Cheongin Haejanghwan
    • ACIDUM LACTICUM [WHO-IP LATIN]
    • acido lactico
    • Lactic acid, United States Pharmacopeia (USP) Reference Standard
    • 26811-96-1
    • 849585-22-4
    • Lactic acid [JAN]
    • EPA Pesticide Chemical Code 128929
    • DL-Lactic acid, SAJ first grade, 85.0-92.0%
    • L0226
    • AKOS017278364
    • Cheongin Haewoohwan
    • BBL027466
    • Tox21_303616
    • EN300-19542
    • Kyselina 2-hydroxypropanova [Czech]
    • Lactic acid, 85%, FCC
    • BC10F553-5D5D-4388-BB74-378ED4E24908
    • Lurex
    • EINECS 209-954-4
    • DL-Lactic Acid (90%)
    • DB-071134
    • NCIOpen2_000884
    • 152-36-3
    • Lactic Acid, 10 Percent Solution
    • DL-Lactic Acid (90per cent)
    • DTXSID7023192
    • DB04398
    • 598-82-3
    • DL-Lactic acid, LR, >=88%
    • DL-Lactic acid, AR, >=88%
    • DB-347146
    • Dl-alpha-hydroxypropionic acid;2-hydroxypropionic acid
    • 2-Hydroxypropionicacid
    • DL-Lactic Acid, Racemic
    • Q161249
    • F2191-0200
    • Lactate (TN)
    • NCGC00090972-02
    • Lactic acid,buffered
    • DL-Lactic acid, ~90% (T)
    • .alpha.-Hydroxypropionic acid
    • DL-Lactic acid, JIS special grade, 85.0-92.0%
    • Cheongin samrakhan
    • (+-)-2-Hydroxypropanoic acid
    • LACTIC ACID, DL-(II)
    • Z104474158
    • LACTICUM ACIDUM [HPUS]
    • Lactic acid (7CI,8CI)
    • C01432
    • +Expand
    • MFCD00004520
    • JVTAAEKCZFNVCJ-UHFFFAOYSA-N
    • 1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
    • O([H])C([H])(C(=O)O[H])C([H])([H])[H]
    • 1209341

Computed Properties

  • 90.031694g/mol
  • 0
  • -0.7
  • 2
  • 3
  • 1
  • 90.031694g/mol
  • 90.031694g/mol
  • 57.5Ų
  • 6
  • 59.1
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • Odorless
  • Stable under recommended storage conditions.
  • When heated to decompositionit emits acrid smoke and irritating fumes.
  • Viscosities of aqueous lactic acid at 25 °C: 1.042 mPa s (6.29 wt%), 1.752 mPa s (25.02 wt%), 4.68 mPa s (54.94 wt%), 36.9 mPa s (88.60 wt%)
  • 3615 cal/kg
  • pKa = 3.86 at 20 °C
  • Mild acid taste and does not overpower weaker aromatic flavors
  • log Kow = -0.72
  • 57.53
  • 14,5336
  • 1.4252-1.4272
  • SOLUBLE
  • 227.6°C at 760 mmHg
  • 18oC
  • 109.9°C
  • 2611 | LACTIC ACID
  • 85 % (w/w)
  • The pure product is colorless or yellowish viscous liquid with sour milk taste and strong moisture absorption.
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • It can be mixed with water, ethanol and glycerol at will, soluble in ether, insoluble in chloroform, petroleum ether and carbon disulfide.
  • 3
  • Sensitive to humidity
  • 3.08(at 100℃)
  • -0.05 º (c= neat 25 ºC)
  • 1.276 g/cm3

Lactate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00388A-25g
2-Hydroxypropanoic acid
50-21-5 >85.0%(T)
25g
$24.00 2024-05-01
A2B Chem LLC
AB49834-1g
Lactic acid, tech grade
50-21-5 87%
1g
$9.00 2024-04-19
abcr
AB496626-1 l
DL-Lactic acid 90%, synthetic, meets the analytical specifications of Ph. Eur.; .
50-21-5
1 l
€95.40 2023-09-02
Ambeed
A241834-500g
2-Hydroxypropionic acid
50-21-5 85%
500g
$15.0 2024-07-18
City Chemical
L4243-4LT
Lactic Acid L4243
50-21-5 85%
4lt
$161.90 2023-09-19
Cooke Chemical
A5262712-500G
DL-Lactic acid , AR
50-21-5 85-90%
500g
RMB 72.80 2023-09-07
Enamine
EN300-19542-0.05g
2-hydroxypropanoic acid
50-21-5 4047%
0.05g
$19.0 2023-09-17
Fluorochem
995229-25g
DL-Lactic Acid
50-21-5 85%
25g
£13.00 2022-02-28
MedChemExpress
HY-B2227-100mg
Lactate
50-21-5 91.61%
100mg
¥500 2024-07-21
TRC
L113490-100g
DL-Lactic Acid (90%)
50-21-5
100g
$ 164.00 2023-09-07

Lactate Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Preparation method of ciprofloxacin lactate from ciprofloxacin hydrochloridePreparation method of ciprofloxacin lactate and sodium chloride injectionPreparation of ciprofloxacin lactate
Lin, Guoquan; et al, China, 1993, 24(11), 484-5

Synthetic Circuit 2

Reaction Conditions
Reference
Preparation of norfloxacin lactate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Preparation of norfloxacin lactate
Zhang, Xiao; Wei, Shunxiong; Liao, Qingjin; Weng, Jun; Ma, Donghong; et al, Guangxi Huagong, 1997, 26(1), 15-17

Synthetic Circuit 4

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Circuit 5

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Synthetic Circuit 6

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Circuit 7

Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Circuit 8

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Synthetic Circuit 9

Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Circuit 10

Reaction Conditions
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Reference
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Synthetic Circuit 11

Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Circuit 12

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Circuit 13

Reaction Conditions
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
Reference
Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment
By Ding, Yan et al, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

Synthetic Circuit 14

Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Circuit 15

Reaction Conditions
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Reference
Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions
By Naik, Keerti M. et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Synthetic Circuit 16

Reaction Conditions
1.1R:CaCl2, R:R:NaHCO3, R:K2HPO4, R:NaCl, R:MgSO4, R:NaH2PO4, S:H2O, 12 h, 37°C, pH 7.0
Reference
Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology
By Jaramillo, L. et al, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667

Synthetic Circuit 17

Reaction Conditions
1.1R:K2HPO4, R:(NH4)2SO4, R:CaCl2, R:R:R:KH2PO4, R:NiCl2 •6H2O, R:R:ZnCl2, R:R:FeSO4, R:R:CuCl2 •2H2O, R:KCl, R:Na2SO4, R:NH4Cl, S:H2O, 15 min, 121°C, pH 7
Reference
The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026
By Laura, Mitrea et al, Renewable Energy, 2020, 153, 1418-1427

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Calcium carbonate Solvents: Water ;  15 min, 115 °C
1.2 Reagents: Calcium hydroxide Solvents: Water ;  16 h, pH 6.2, 52 °C
Reference
Efficient calcium lactate production by fermentation coupled with crystallization-based in situ product removal
Xu, Ke; et al, Bioresource Technology, 2014, 163, 33-39

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Chromia Solvents: Water ;  3 h, 130 °C
Reference
Silica-supported chromia-titania catalysts for selective formation of lactic acid from a triose in water
Takagaki, Atsushi ; Goto, Hiroshi; Kikuchi, Ryuji ; Oyama, S. Ted, Applied Catalysis, 2019, 570, 200-208

Lactate Raw materials

Lactate Preparation Products

Lactate Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:50-21-5)
SFD1242
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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